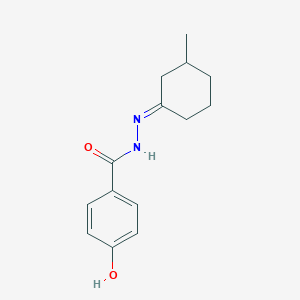

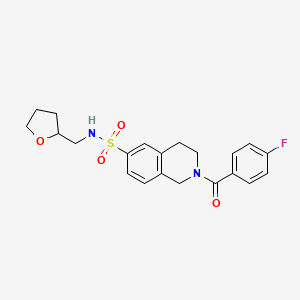

N-1-naphthyl-N'-(4-nitrophenyl)phthalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide involves complex chemical reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, was achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These compounds were further analyzed through crystal X-ray diffraction studies, revealing detailed molecular conformations stabilized by intramolecular hydrogen bonds (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives close to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide has been examined through various techniques, including single-crystal X-ray diffraction. Such studies have elucidated the crystallographic parameters, conformation, and stabilization mechanisms via hydrogen bonding, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Chemical reactions involving N-1-naphthyl-N'-(4-nitrophenyl)phthalamide and its analogs include nitrosation, which leads to the formation of nitroso derivatives and indaminium salts, showcasing the compound's reactive nature towards nitrous acid. These reactions highlight the compound's potential in synthesizing various derivatives with distinct electronic properties (Kanitz & Hartmann, 1996).

Physical Properties Analysis

The physical properties of N-1-naphthyl-N'-(4-nitrophenyl)phthalamide derivatives have been studied, including their solubility, crystallinity, and thermal stability. For example, aromatic polyamides derived from similar structures exhibit high thermal stability and solubility in aprotic solvents, indicating the influence of molecular structure on these physical properties (Yang & Chen, 1992).

Chemical Properties Analysis

The chemical properties of compounds related to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide, such as reactivity towards different chemical agents and conditions for polymerization, have been thoroughly investigated. These studies provide a foundation for understanding the reactivity, stability, and potential applications of N-1-naphthyl-N'-(4-nitrophenyl)phthalamide in various chemical contexts (Ganin, 1997).

科学的研究の応用

Aromatic Oligomers in Aqueous Solution

Gabriel and Iverson (2002) explored the self-assembly of stable hetero duplexes from molecular strands incorporating Ndi and Dan units, demonstrating the use of complementary aromatic units to drive discrete self-assembly in aqueous solution. This research highlights the potential for designing assemblies with highly programmable modes of binding in solution or on surfaces (Gabriel & Iverson, 2002).

Hydrolysis of 1-N-naphthylphthalamic Acid

Granados, Nassetta, and Rossi (1995) measured the hydrolysis rate of 1-N-naphthylphthalamic acid (Nap), a compound related to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide, as a function of pH, providing insights into the reactivity of phthalamic acid derivatives (Granados, Nassetta, & Rossi, 1995).

Pesticide Degradation Products Analysis

Ghassempour, Arshadi, and Salek Asghari (2001) determined N-1-Naphthylphthalamic acid (naptalam) and its degradation products in river water, showcasing methods for environmental monitoring of pesticide residues (Ghassempour, Arshadi, & Salek Asghari, 2001).

Supramolecular Polymeric Sensor

Malfait, Coumes, Fournier, Cooke, and Woisel (2015) reported on a dual responsive polymeric sensor for temperature and pH in water, indicating the potential for N-1-naphthyl-N'-(4-nitrophenyl)phthalamide related compounds in creating sensitive and versatile environmental sensors (Malfait et al., 2015).

Antibacterial and Herbicidal Activity

Research by Kos et al. (2013) and Goněc et al. (2013) on ring-substituted naphthalene carboxanilides demonstrated significant antibacterial and herbicidal activities, suggesting the relevance of naphthyl-related structures in the development of new antimicrobial and agrochemical products (Kos et al., 2013); (Goněc et al., 2013).

特性

IUPAC Name |

2-N-naphthalen-1-yl-1-N-(4-nitrophenyl)benzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O4/c28-23(25-17-12-14-18(15-13-17)27(30)31)20-9-3-4-10-21(20)24(29)26-22-11-5-7-16-6-1-2-8-19(16)22/h1-15H,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXJHPJNFWVIES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1-Naphthyl-N'-(4-nitrophenyl)phthalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)